molecular formula C16H24N2O3 B139453 4-(4-(Hidroximetil)fenil)piperazina-1-carboxilato de terc-butilo CAS No. 158985-37-6

4-(4-(Hidroximetil)fenil)piperazina-1-carboxilato de terc-butilo

Número de catálogo: B139453
Número CAS: 158985-37-6
Peso molecular: 292.37 g/mol
Clave InChI: PXKYXTXYWJKTSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells. The compound serves as a semi-flexible linker that can influence the orientation of the degrader, thereby optimizing its efficacy and drug-like properties .

Pharmacological Studies

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate, exhibit significant biological activities. These include:

  • Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by targeting specific enzymes like N-myristoyltransferase (NMT) .
  • Potential Anticancer Properties : The compound's structural features may allow it to interact with various cancer-related targets, making it a candidate for further investigation in oncology .

Drug Design and Optimization

The compound's unique structure allows for modifications that can enhance its potency and selectivity against target proteins. Structure-activity relationship (SAR) studies have been conducted to identify optimal substitutions that improve pharmacokinetic properties while maintaining efficacy against specific biological targets .

Case Study 1: PROTAC Development

In a recent study, researchers utilized tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate as part of a PROTAC strategy aimed at degrading an oncogenic protein. The study highlighted how modifications to the linker influenced the binding affinity and degradation efficiency of the target protein, demonstrating the compound's versatility in drug development applications .

Case Study 2: Antiparasitic Research

Another investigation focused on the antiparasitic potential of piperazine derivatives, including this compound. The results indicated promising activity against T. brucei, with specific emphasis on optimizing the pharmacophore for increased brain penetration—an essential factor for treating central nervous system infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Actividad Biológica

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS: 158985-37-6) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.38 g/mol
  • IUPAC Name : tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
  • Synonyms : Various synonyms include 4-4-n-boc-piperazinyl benzyl alcohol and others .

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been noted for its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation. This property may enhance the efficacy of drugs by promoting the degradation of specific proteins involved in disease processes .

Pharmacological Studies

Research indicates that compounds similar to tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate exhibit a range of biological activities:

  • Inhibition of Kinases : Some studies have shown that piperazine derivatives can inhibit specific kinases, contributing to their potential as anticancer agents. For instance, related compounds demonstrated selectivity for CDK4/6 kinases, which are critical in cell cycle regulation .
  • Neuropharmacological Effects : The piperazine moiety is often linked with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
  • Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents. The hydroxymethyl group may enhance solubility and bioactivity against microbial targets .

Case Study 1: PROTAC Development

In a study focusing on targeted protein degradation, tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate was utilized as a linker in the design of bifunctional degraders. The incorporation of this compound improved the orientation and stability of the degrader complexes, leading to enhanced efficacy in degrading specific target proteins associated with cancer .

Case Study 2: Kinase Inhibition

Research involving related piperazine compounds reported significant inhibition of CDK4/6 with IC50 values in the subnanomolar range. This highlights the potential for developing potent anticancer therapies based on the structural framework provided by tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate .

Research Findings Summary

Study FocusFindingsReference
PROTAC Linker DevelopmentEnhanced degradation efficiency of target proteins
Kinase InhibitionSubnanomolar IC50 against CDK4/6
Antimicrobial ActivityPromising results against various microbial strains

Propiedades

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYXTXYWJKTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383730
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-37-6
Record name 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158985-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride in toluene (1.5M, 15 ml, 22.5 mmol) was added dropwise to a solution of 1-(tert-butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine (2.90 g, 9.05 mmol) in THF (116 ml) at 0° C. The mixture was stirred at 0° C. for 2 hours then allowed to warm to room temperature. The solution was recooled to -4° C. and the reaction quenched by the addition of methanol (6 ml), water (3 ml) and finally 2M sodium hydroxide (3 ml). The mixture was allowed to warm to room temperature, the precipitated aluminium salts collected under suction and washed with dichloromethane. The filtrate was concentrated in vacuo and the residue purified by flash chromatography, eluting with dichloromethane/ethyl acetate, to give the title compound (2.30 g, 74%); δH (CDCl8) 1.48 (9H, s, C(CH3)8), 1.60 (1H, v br, CH2OH), 3.13 (4H, m, 2×piperazinyl CH2), 3.58 (4H, m, 2×piperazinyl CH2), 4.61 (2H, s, CH2OH), 6.92 (2H, m, ArH), and 7.29 (2H, m, ArH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
116 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate (1.0 g, 3.44 mmol) in ether (17 mL) and THF (3 mL) was added solid lithium borohydride (38 mg, 1.72 mmol) in one portion. The reaction mixture stirred for 1 h at 0° C. before being quenched with 1 N HCl to reach pH=7. The resulting organic layer was filtered through a pad of celite and concentrated to obtain tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate as an orange solid (1 g) 1H NMR (300 MHz, CDCl3): δ 7.30 (d, 2H, J=8.6 Hz), 6.93 (d, 2H, J=8.6 Hz), 4.61 (d, 2H, J=5.0 Hz), 3.59 (dd, 4H, J=5.3, 5.1 Hz), 3.14 (dd, 4H, J=5.2, 5.0 Hz), 1.49 (m, 9H); 13C NMR (150 MHz, CDCl3): δ 154.94, 151.11, 132.92, 128.59, 116.84, 80.14, 65.24, 49.66, 43.48, 28.64; Minor rotomeric populations are also visible; HRMS calcd for C16H24N2O3: 293.185969 found 293.18590.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (10 g, 32.64 mmol) was dissolved in anhydrous THF (200 mL) under nitrogen at 0° C. and BH3.THF (1M in THF, 65.3 mL, 65.3 mmol) was added over 15 min. The reaction was maintained at this temperature and after 3 h a further portion of BH3.THF (1M in THF, 10 mL, 10 mmol) was added. After 2 h, MeOH (30 mL) was added and the reaction was warmed to rt. The reaction mixture was partitioned between EtOAc (150 mL) and brine (200 mL). The aqueous layer was re-extracted with EtOAc (100 mL) and the combined organics were washed with a saturated aqueous solution of NaHCO3 (150 mL) and then dried (MgSO4) and filtered. On concentration of the solution the title compound (8.57 g, 90%) precipitated as a white solid and was collected by filtration. 1H NMR (CDCl3) 1.51 (9H, s), 8.14 (4H, t), 3.62 (4H, t), 4.62 (2H, d), 6.94 (2H, d), 7.31 (2H, d).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.